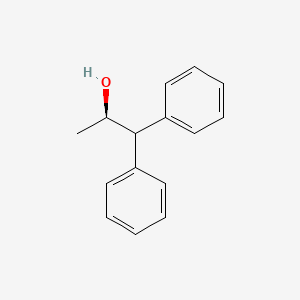
(2R)-1,1-diphenylpropan-2-ol
描述
(2R)-1,1-diphenylpropan-2-ol is an organic compound with the molecular formula C15H16O. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of two phenyl groups attached to the same carbon atom, which is also bonded to a hydroxyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-diphenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1,1-diphenylpropan-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of 1,1-diphenylpropan-2-one using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired enantiomeric purity. The reaction conditions are carefully controlled to optimize yield and selectivity.
化学反应分析
Types of Reactions
(2R)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1-diphenylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding hydrocarbon, 1,1-diphenylpropane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: 1,1-diphenylpropan-2-one.
Reduction: 1,1-diphenylpropane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(2R)-1,1-diphenylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
作用机制
The mechanism by which (2R)-1,1-diphenylpropan-2-ol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the steric effects of the phenyl groups. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular targets and pathways involved in metabolic processes.
相似化合物的比较
Similar Compounds
1,1-diphenylethanol: Similar structure but with an ethyl group instead of a propyl group.
1,1-diphenylmethanol: Similar structure but with a methyl group instead of a propyl group.
1,1-diphenylpropan-1-ol: Similar structure but with the hydroxyl group on the first carbon instead of the second.
Uniqueness
(2R)-1,1-diphenylpropan-2-ol is unique due to its specific chiral configuration and the presence of two phenyl groups, which impart distinct steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.
属性
IUPAC Name |
(2R)-1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZAWYBXBHTHFM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426444 | |
| Record name | (2R)-1,1-diphenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52199-85-6 | |
| Record name | (2R)-1,1-diphenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


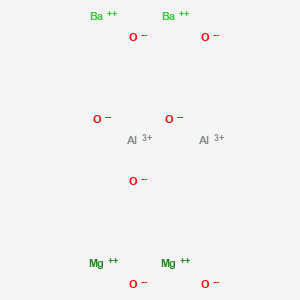
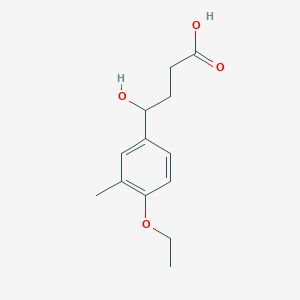


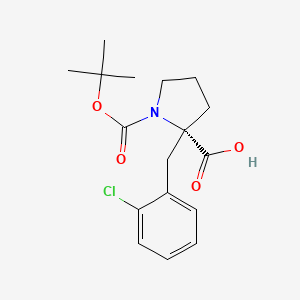
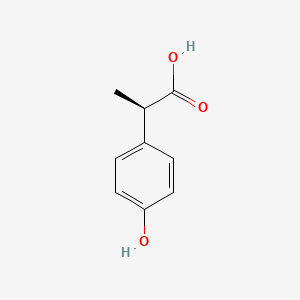
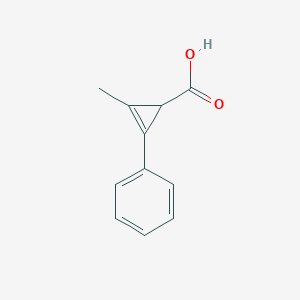
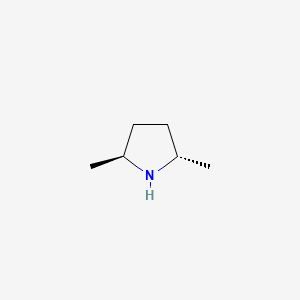
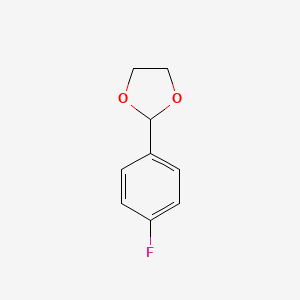
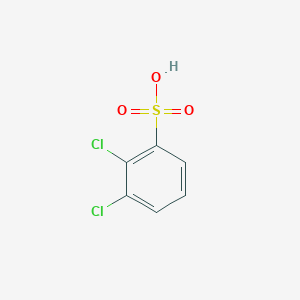
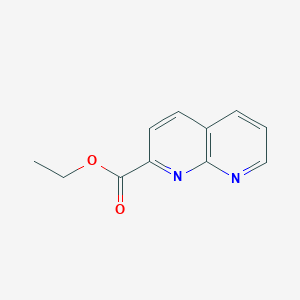

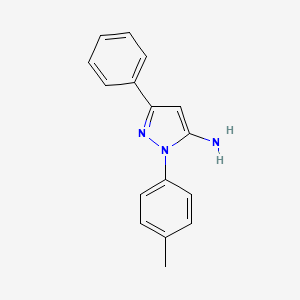
![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)
